

Comparative analysis of biotic and abiotic alteration textures in olivine

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A comparative analysis of biotic and abiotic alteration textures in olivine reveals distinct differences in the mechanisms, rates, and resulting surface morphologies. Abiotic alteration is primarily driven by geochemical processes such as hydrolysis and oxidation, leading to the formation of secondary minerals like serpentine and iddingsite. In contrast, biotic alteration involves the direct or indirect influence of microorganisms, which can significantly accelerate weathering rates and produce unique biosignatures on the mineral surface.

Comparative Analysis of Alteration Textures

The primary distinction between biotic and abiotic alteration of olivine lies in the nature of the surface textures produced. Abiotic processes typically result in crystallographically controlled features, while biotic interactions lead to non-crystallographically controlled and often more complex morphologies.

Abiotic Alteration Textures:

- **Etching and Pitting:** Abiotic weathering often produces etch pits that are crystallographically controlled, reflecting the internal structure of the olivine crystal.[1] These features tend to be sharp and angular.
- **Serpentinization:** This is a common hydrothermal alteration process where olivine reacts with water to form serpentine group minerals.[2][3] This process can lead to the formation of mesh textures within the olivine grains.[4]

- **Iddingsite Formation:** In oxidizing environments, olivine can alter to iddingsite, a reddish-brown mixture of clay minerals, iron oxides, and ferrihydrites.^[5] This alteration often occurs along fractures and grain boundaries.

Biotic Alteration Textures:

- **Nano-etching:** Microbial activity can create fine-scale, non-crystallographically controlled etch patterns on the olivine surface, often referred to as nano-etching.^[1]
- **Tunnels and Galleries:** Microorganisms can create tunnels and irregular galleries within the olivine crystal, which are distinct from the crystallographically controlled etch pits seen in abiotic alteration.
- **Biofilm Formation:** The presence of biofilms, consisting of extracellular polymeric substances (EPS), can trap moisture and concentrate organic acids, leading to localized and intense alteration.^[1]

Quantitative Comparison of Olivine Alteration Rates

The rate of olivine alteration is influenced by various factors, including pH, temperature, grain size, and the presence of microorganisms. Biotic processes have been shown to significantly enhance dissolution rates compared to abiotic conditions.

Parameter	Biotic Alteration	Abiotic Alteration	Key Findings
Dissolution Rate	Can be significantly higher, with some studies showing an 8-fold increase in the presence of siderophore-producing bacteria.[6] In olivine-diatom coculture systems, dissolution was 92% to 144% higher than in olivine-only groups.[7]	Generally slower and highly dependent on pH and temperature. For example, a 1 mm olivine crystal could take 100 to 1000 years to dissolve depending on conditions.[8]	Microorganisms, particularly through the production of siderophores and other organic molecules, can substantially accelerate olivine weathering.[6]
Elemental Release	Enhanced release of elements like Ca in the presence of bacteria has been observed.[9]	Release of elements is governed by chemical kinetics, with inhibition possible due to the precipitation of secondary minerals like ferric hydroxides. [7]	Biotic processes can prevent the formation of passivating secondary mineral layers, thus maintaining higher dissolution rates.[7]
Mineral Replacement	Can lead to the formation of various secondary minerals, with the process being influenced by microbial metabolic activity.	Serpentinization can result in up to 70-80% alteration of olivine in some basalts.[10] The extent of serpentinization is dependent on grain size, with smaller grains altering more rapidly.[3][11]	Both processes lead to the replacement of olivine with secondary minerals, but the specific mineralogy and rate can differ.

Experimental Protocols

Abiotic Olivine Alteration (Serpentinization)

This protocol describes a typical laboratory experiment to simulate the abiotic serpentinization of olivine.

1. Sample Preparation:

- Select olivine grains of a specific size fraction (e.g., $<53\ \mu\text{m}$).[\[12\]](#)
- Clean the grains to remove any surface contaminants.
- Characterize the initial mineralogy and surface morphology using techniques like X-ray diffraction (XRD) and scanning electron microscopy (SEM).[\[13\]](#)

2. Experimental Setup:

- Place a known mass of the prepared olivine powder into a hydrothermal reactor (e.g., a Teflon-coated Hastelloy reactor).[\[12\]](#)
- Add a specific volume of deoxygenated, ultrapure water.[\[12\]](#)
- Seal the reactor and purge with an inert gas (e.g., Ar) to maintain anoxic conditions.[\[12\]](#)

3. Reaction Conditions:

- Heat the reactor to the desired temperature (e.g., 200°C).[\[12\]](#)
- Set the pressure to the target level (e.g., 15 MPa).[\[12\]](#)
- Maintain these conditions for a set duration (e.g., 20 days).[\[12\]](#)

4. Analysis:

- After the experiment, cool the reactor and collect the solid and liquid phases.
- Analyze the solid products using XRD, SEM-EDX, and other spectroscopic methods to identify secondary minerals.[\[12\]](#)
- Analyze the fluid composition to determine the extent of elemental release.

Biotic Olivine Alteration

This protocol outlines a typical experiment to study the influence of microorganisms on olivine alteration.

1. Sample and Microorganism Preparation:

- Sterilize olivine grains of a known size and surface area.[\[1\]](#)

- Culture a specific microorganism known to interact with minerals (e.g., *Shewanella oneidensis*).^[6]

2. Experimental Setup:

- Prepare a sterile growth medium.
- In a sterile container, combine the sterilized olivine grains, the growth medium, and an inoculum of the microbial culture.
- Set up abiotic control experiments containing olivine and sterile medium but no microorganisms.

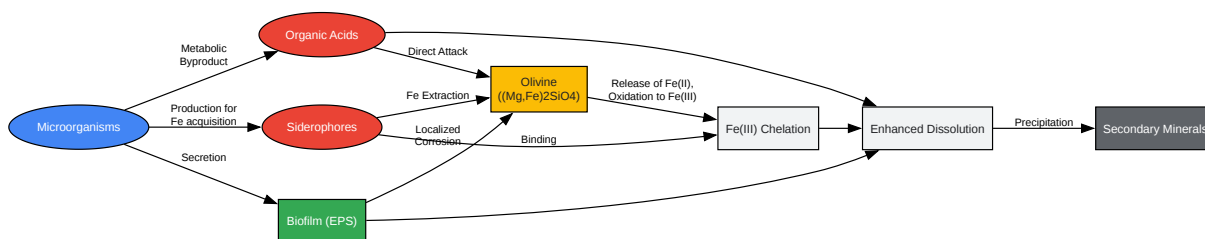
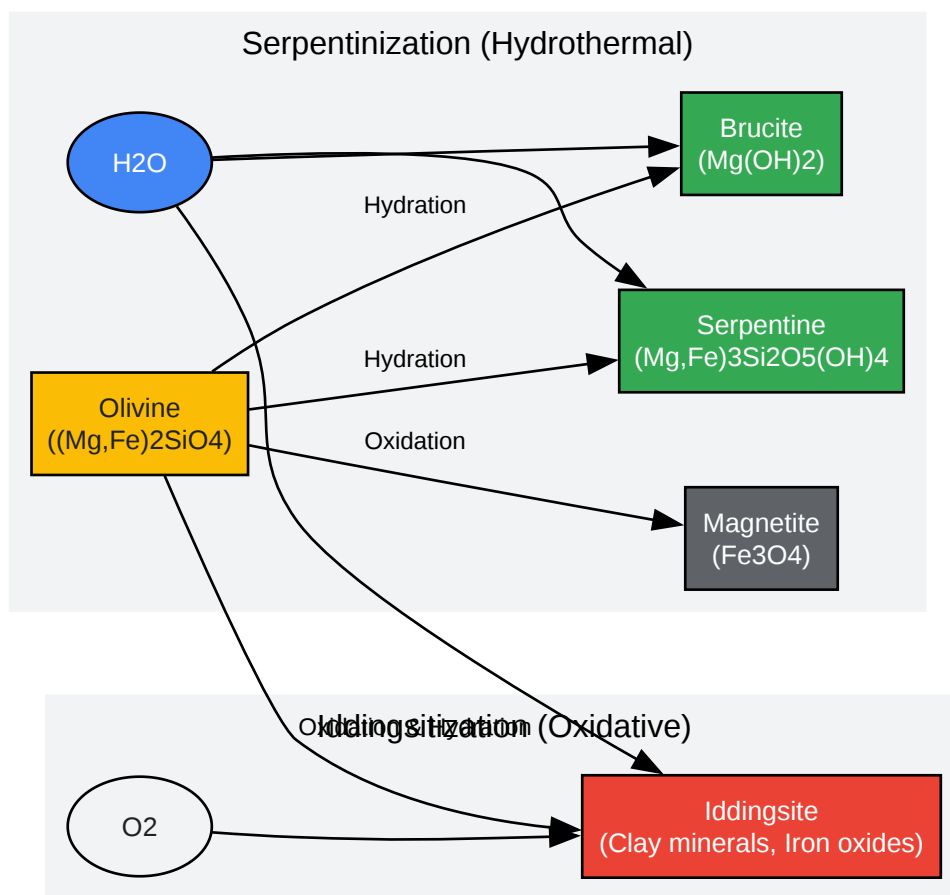
3. Incubation:

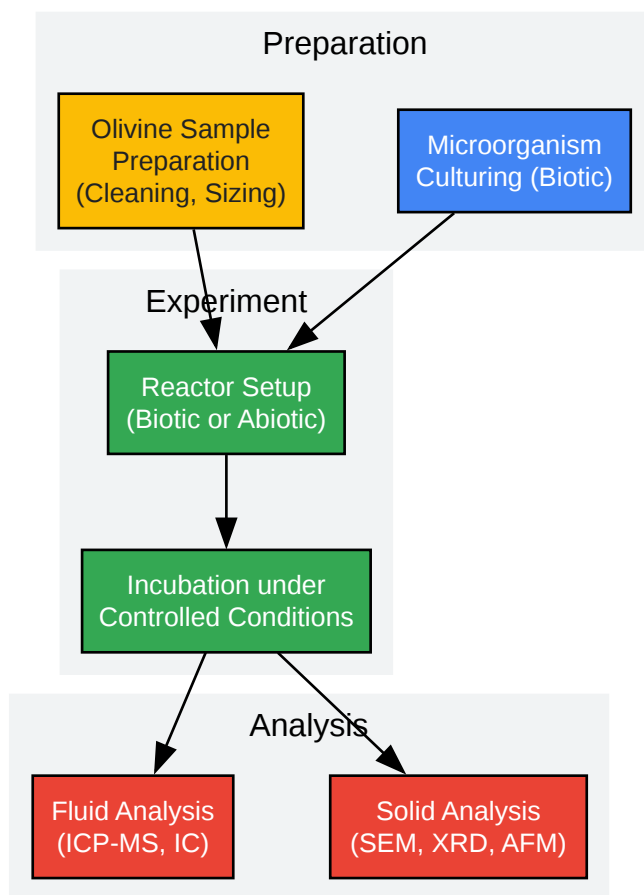
- Incubate the experiments under controlled conditions (e.g., temperature, light) for a specified period.
- Periodically collect samples of the liquid medium for chemical analysis and microbial cell counts.

4. Analysis:

- At the end of the experiment, separate the olivine grains from the medium.
- Analyze the surface of the olivine grains using SEM and atomic force microscopy (AFM) to observe alteration textures and biofilm formation.
- Analyze the chemical composition of the final liquid medium to quantify elemental release.^[9]

Visualizing Alteration Pathways and Workflows





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